3-(4-Nitrophenyl)pentanedioic acid

Description

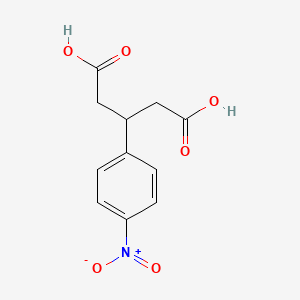

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPLFNKGJKRZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593439 | |

| Record name | 3-(4-Nitrophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92289-14-0 | |

| Record name | 3-(4-Nitrophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. The document details a plausible and scientifically sound synthetic pathway, including experimental protocols and characterization data. The synthesis involves a three-step process commencing with a Knoevenagel condensation, followed by a Michael addition, and culminating in a hydrolysis reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented in the table below.

| Property | Value | Reference |

| CAS Number | 92289-14-0 | [1] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1] |

| Molecular Weight | 253.21 g/mol | [1] |

| Appearance | Crystalline Powder | [2] |

| Purity | ≥98.0% | [2] |

| Melting Point | 138°C | [2] |

Synthetic Pathway

The synthesis of this compound can be achieved through a convergent three-step route. The overall workflow is depicted in the diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((4-nitrophenyl)methylene)malonate

This initial step involves the Knoevenagel condensation of 4-nitrobenzaldehyde with diethyl malonate.

Reaction Scheme:

Procedure:

-

To a solution of 4-nitrobenzaldehyde (1 equivalent) in absolute ethanol, add diethyl malonate (1.1 equivalents).

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product, ethyl 4-nitrocinnamate, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 85-90%

Characterization Data for Ethyl 4-nitrocinnamate (a related intermediate):

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₄ | [3] |

| Molecular Weight | 221.21 g/mol | [3] |

| Melting Point | 138°C | [2] |

Step 2: Synthesis of Diethyl 3-(4-nitrophenyl)pentanedioate

This step involves the Michael addition of a C2 synthon, such as the enolate of diethyl malonate or ethyl cyanoacetate, to the activated alkene synthesized in Step 1.

Reaction Scheme (using Diethyl Malonate):

(EtOOC)₂CH-CH(C₆H₄-NO₂)-CH(COOEt)₂ --(HCl(aq)/Heat)--> HOOC-CH₂-CH(C₆H₄-NO₂)-CH₂-COOH + 3 EtOH + CO₂

Caption: Logical flow of the synthetic steps.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.

References

3-(4-nitrophenyl)pentanedioic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(4-nitrophenyl)pentanedioic Acid

Introduction

This compound, also known as 3-(4-nitrophenyl)glutaric acid, is a specialized organic compound characterized by a bifunctional structure. It incorporates a rigid, electron-deficient nitrophenyl group attached to the central carbon of a flexible five-carbon dicarboxylic acid backbone. This unique combination of an aromatic nitro moiety and aliphatic dicarboxylate functionality makes it a valuable intermediate and building block in various fields of chemical synthesis. Its structure allows for a wide range of chemical transformations, providing pathways to novel pharmaceuticals, polymers, and specialty chemicals.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, designed for researchers and professionals in drug development and materials science.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, key identifiers and computed properties provide a solid foundation for its use and handling.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-(4-nitrophenyl)glutaric acid | |

| CAS Number | 92289-14-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2] |

| Molecular Weight | 253.21 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature | [1] |

Safety and Hazard Information: Based on available data, this compound should be handled with care in a laboratory setting.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis Strategies

Primary Synthetic Route: Knoevenagel-Doebner Condensation

The most logical and efficient synthesis involves the condensation of 4-nitrobenzaldehyde with a C5 dicarboxylic acid precursor. The Knoevenagel condensation, particularly the Doebner modification, is well-suited for this transformation.[3][4] This reaction involves the condensation of an aldehyde with an active hydrogen compound (like malonic acid or its derivatives) in the presence of a basic catalyst, often pyridine, which also facilitates a subsequent decarboxylation if a malonic acid derivative is used.[4]

A plausible adaptation for this target molecule would involve a Knoevenagel-type reaction followed by a Michael addition and hydrolysis. A more direct, albeit challenging, approach could involve the reaction of 4-nitrobenzaldehyde with glutaric acid itself under specific dehydrating conditions. However, a more robust method would be the reaction of 4-nitrobenzaldehyde with diethyl glutarate in the presence of a base to form an intermediate, which is then reduced and hydrolyzed.

A highly effective and established pathway involves a tandem Knoevenagel condensation/Michael addition/hydrolysis sequence.

Conceptual Workflow:

-

Knoevenagel Condensation: 4-nitrobenzaldehyde reacts with diethyl malonate in the presence of a base (e.g., piperidine) to form diethyl 2-(4-nitrobenzylidene)malonate.

-

Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with another equivalent of a malonate enolate.

-

Hydrolysis & Decarboxylation: The tetra-ester intermediate is then subjected to acidic hydrolysis and heat to hydrolyze the ester groups and decarboxylate the geminal dicarboxylic acids, yielding the final product.

Caption: Knoevenagel-Michael reaction pathway for synthesis.

Experimental Protocol (Conceptual)

-

Step 1: To a solution of 4-nitrobenzaldehyde (1 eq.) and diethyl malonate (2.2 eq.) in ethanol, add a catalytic amount of piperidine.

-

Step 2: Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.

-

Step 3: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Step 4: To the crude residue, add a solution of concentrated HCl and reflux for 8-12 hours to effect hydrolysis and decarboxylation.

-

Step 5: Cool the solution in an ice bath to precipitate the product.

-

Step 6: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

This protocol is a self-validating system; the progress of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed via melting point analysis and spectroscopy.

Alternative Route: Michael Addition

An alternative synthesis could involve the Michael addition of nitromethane to diethyl glutaconate (an α,β-unsaturated diester).[5][6]

-

Deprotonation: Nitromethane is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic nitronate anion.

-

Conjugate Addition: The nitronate adds to the double bond of diethyl glutaconate.

-

Hydrolysis: The resulting nitro-diester is hydrolyzed under acidic conditions to yield the final dicarboxylic acid.

This route may present challenges in controlling side reactions and the stability of the intermediates but remains a viable synthetic strategy.[5]

Caption: Key reactivity pathways of the title compound.

Applications in Research and Development

-

Pharmaceutical Synthesis: The compound serves as a scaffold for generating libraries of molecules for drug discovery. The reduced amino-dicarboxylic acid derivative is particularly useful for creating rigid backbones in enzyme inhibitors or receptor antagonists. * Materials Science: Its use as a monomer in polymerization can introduce nitro functionalities into polymer chains, which can be used to tune properties like refractive index, thermal stability, or be reduced to create reactive amine sites on the polymer backbone. [1]* Chemical Probes: The nitroaromatic group can act as a chromophore, making it potentially useful in the design of chemical probes or sensors.

Conclusion

This compound is a synthetically versatile molecule whose value lies in the orthogonal reactivity of its functional groups. While detailed experimental data remains sparse in public literature, its chemical properties can be reliably predicted from fundamental principles. Its logical synthesis via the Knoevenagel condensation and its predictable reactivity make it an attractive intermediate for advanced applications. For researchers in medicinal chemistry and materials science, this compound represents a strategic building block for the rational design and synthesis of complex, high-value molecules.

References

-

PubChem. 3-(2-Acetyloxy-4-nitrophenyl)pentanedioic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Substituted glutaric acid couplings grouped as to being in protic or aprotic solvents. [Link]

-

National Institutes of Health (NIH). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

MySkinRecipes. This compound. [Link]

-

Asian Journal of Chemistry. Synthesis, Spectral Characterization and Biological Evaluation of Glutaric acid based Macrocyclic Complexes. [Link]

-

National Institutes of Health (NIH). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

ResearchGate. 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e]o[7][8]xazine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. [Link]

-

Journal de la Société Chimique de Tunisie. Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in homogeneous and heterogeneous media. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 92289-14-0 | this compound - Synblock [synblock.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. sctunisie.org [sctunisie.org]

- 6. iris.cnr.it [iris.cnr.it]

- 7. researchgate.net [researchgate.net]

- 8. 3-(2-Acetyloxy-4-nitrophenyl)pentanedioic acid | C13H13NO8 | CID 71431220 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-(4-nitrophenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-nitrophenyl)pentanedioic acid, also known as 3-(4-nitrophenyl)glutaric acid, is a dicarboxylic acid derivative containing a nitrophenyl group. This compound and its analogs are of interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities associated with nitrophenyl-containing molecules, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. While experimental data is limited, a combination of reported values and computational predictions provides a solid foundation for understanding its behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2] |

| Molecular Weight | 253.21 g/mol | [1][2] |

| Melting Point | 235 °C | [2] |

| Boiling Point (Predicted) | 453.3 ± 35.0 °C | [2] |

| Density (Predicted) | 1.458 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.88 ± 0.10 | [2] |

| Purity | 95% | [1] |

Experimental Protocols

Synthesis of 3-(4-Aryl)glutaric Acids

A general method for the synthesis of 3-aryl glutaric acids can be adapted for the preparation of this compound. The following protocol is based on the synthesis of the structurally similar 3-(4-chlorophenyl)glutaric acid and provides a viable starting point for laboratory synthesis.

Materials:

-

4-nitrobenzaldehyde

-

Diethyl malonate

-

Inorganic base (e.g., sodium ethoxide)

-

Strong acid (e.g., hydrochloric acid)

-

Weak acid (e.g., acetic acid)

-

Organic solvent (e.g., ethanol)

Procedure:

-

Condensation: Dissolve 4-nitrobenzaldehyde and diethyl malonate in an organic solvent containing an inorganic base.

-

Reaction: Heat the mixture under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: Add a strong acid and a weak acid to the reaction mixture and continue to heat under reflux. This step hydrolyzes the ester groups and promotes decarboxylation to yield the desired this compound.

-

Isolation and Purification: After cooling, the product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. The following is a standard laboratory procedure for determining the melting point of a solid organic compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample at a steady rate of 1-2 °C per minute, observing the sample closely.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Potential Biological Significance and Signaling Pathways

Anticancer Activity

Numerous studies have highlighted the anticancer properties of molecules containing a nitrophenyl group. For instance, derivatives of N-(4'-nitrophenyl)-l-prolinamides have shown promising cytotoxic activities against various human carcinoma cell lines, including A549 (lung), HCT-116 (colon), and HepG2 (liver).[3][4] Similarly, novel 5,6,7,8-tetrahydroisoquinolines bearing a 3(4)-nitrophenyl group have exhibited moderate to strong anticancer activity.[5] These findings suggest that this compound could be a valuable scaffold for the design and synthesis of novel anticancer agents. The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents.[6] Thiophenyl substituted pyrimidine derivatives, for example, have shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7] The proposed mechanism involves the inhibition of FtsZ polymerization, a key step in bacterial cell division. Given the presence of the nitrophenyl moiety, this compound warrants investigation for its potential antimicrobial properties.

Based on the activities of related compounds, a logical workflow for investigating the biological effects of this compound would involve initial screening for anticancer and antimicrobial activities, followed by mechanistic studies to elucidate the specific signaling pathways involved.

Caption: Workflow for investigating the biological activity of this compound.

Conclusion

This compound presents an intriguing subject for further research, particularly in the realm of drug discovery. This guide has summarized the currently available physical property data and provided foundational experimental protocols. The established anticancer and antimicrobial activities of structurally related nitrophenyl compounds strongly suggest that this compound and its derivatives are promising candidates for further biological evaluation. Future work should focus on obtaining more extensive experimental data for its physical properties, optimizing its synthesis, and conducting thorough investigations into its potential therapeutic applications and the underlying molecular mechanisms.

References

- 1. CAS 92289-14-0 | this compound - Synblock [synblock.com]

- 2. 92289-14-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 3-(4-nitrophenyl)pentanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-(4-nitrophenyl)pentanedioic acid. This document outlines a plausible synthetic route and details the analytical techniques crucial for confirming the compound's identity and structure. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Introduction

This compound, also known as 3-(4-nitrophenyl)glutaric acid, is a dicarboxylic acid derivative containing a nitro-substituted aromatic ring. Its structural features, comprising both hydrophilic carboxylic acid moieties and a lipophilic nitrophenyl group, make it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any further investigation into its biological activity or material properties. This guide details the synthetic protocol and the application of modern analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Michael addition followed by hydrolysis.

Experimental Protocol: Synthesis

Step 1: Diethyl 3-(4-nitrophenyl)pentanedioate Synthesis (Michael Addition)

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C.

-

After stirring for 15 minutes, add 4-nitrobenzyl bromide (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture, pour it into ice-water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 3-(4-nitrophenyl)pentanedioate.

Step 2: this compound Synthesis (Hydrolysis)

-

Dissolve the crude diethyl 3-(4-nitrophenyl)pentanedioate in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 6 hours to ensure complete hydrolysis of the ester groups.

-

After cooling to room temperature, acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

Structure Elucidation and Data Presentation

The synthesized compound is characterized by various spectroscopic methods to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 2H | -COOH |

| ~8.2 | Doublet | 2H | Aromatic H (ortho to NO₂) |

| ~7.5 | Doublet | 2H | Aromatic H (meta to NO₂) |

| ~3.8 | Multiplet | 1H | -CH(Ar)- |

| ~2.7 | Multiplet | 4H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | -COOH |

| ~150 | Aromatic C-NO₂ |

| ~147 | Aromatic C-CH |

| ~130 | Aromatic CH (meta to NO₂) |

| ~124 | Aromatic CH (ortho to NO₂) |

| ~45 | -CH(Ar)- |

| ~35 | -CH₂-COOH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 254.06 | [M+H]⁺ |

| 252.05 | [M-H]⁻ |

| 236.05 | [M-H-H₂O]⁻ |

| 208.06 | [M-H-CO₂]⁻ |

| 164.06 | [M-H-CO₂-CO₂H]⁻ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1520 | N-O (Nitro group) | Asymmetric Stretching |

| ~1350 | N-O (Nitro group) | Symmetric Stretching |

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for purification and characterization.

Conclusion

The structural elucidation of this compound is systematically achieved through a combination of a reliable synthetic protocol and comprehensive spectroscopic analysis. The presented data, including predicted NMR chemical shifts, mass-to-charge ratios, and IR absorption frequencies, provide a robust framework for the unequivocal identification and characterization of this compound. The detailed experimental protocols and workflows serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to 3-(4-nitrophenyl)pentanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in organic synthesis. This document details its chemical identity, properties, a plausible synthetic route, and potential applications, with a focus on providing actionable information for laboratory and research settings.

Chemical Identity and Properties

The compound with the systematic name This compound is a dicarboxylic acid derivative. Its structure features a pentanedioic acid (also commonly known as glutaric acid) backbone, with a 4-nitrophenyl substituent at the third carbon position.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 92289-14-0 | [3] |

| Molecular Formula | C₁₁H₁₁NO₆ | [3] |

| Molecular Weight | 253.21 g/mol | [3] |

| Predicted Melting Point | 235 °C | [4] |

| Predicted Boiling Point | 453.3 ± 35.0 °C | [4] |

| Predicted Density | 1.458 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.88 ± 0.10 | [4] |

Note: The physical properties listed are predicted values from chemical databases and should be confirmed experimentally.

Synthesis Protocol

General Experimental Protocol: Two-Step Synthesis

Step 1: Michael Addition of Ethyl 4-Nitrophenylacetate to Ethyl Acrylate

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-nitrophenylacetate (1.0 equivalent) dropwise.

-

Carbanion Formation: Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the enolate.

-

Michael Addition: Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 3-(4-nitrophenyl)pentanedioate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Hydrolysis Reaction: Dissolve the purified diethyl 3-(4-nitrophenyl)pentanedioate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2 M sodium hydroxide).

-

Heating: Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Applications and Research Interest

This compound serves as a versatile intermediate in organic synthesis. Its dicarboxylic acid functionality allows for the formation of various derivatives, including esters, amides, and acid chlorides. These can be further elaborated into more complex molecular architectures.

The presence of the nitroaromatic moiety makes this compound a useful building block for:

-

Pharmaceuticals: The nitro group can be a precursor to an amino group, which is a key functional group in many active pharmaceutical ingredients (APIs).

-

Dyes and Pigments: The nitroaromatic structure is a common chromophore, suggesting potential applications in the synthesis of novel colorants.

-

Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides, potentially imparting specific properties due to the nitrophenyl group.

While no specific signaling pathways involving this compound have been reported, compounds containing the nitrophenyl group are known to exhibit a range of biological activities. Further research could explore the potential for this compound or its derivatives to act as enzyme inhibitors or modulators of biological pathways.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

References

Spectral Analysis of 3-(4-nitrophenyl)pentanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(4-nitrophenyl)pentanedioic acid, a compound of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data for structurally related compounds with established principles of spectroscopic analysis to present a comprehensive predictive profile. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this molecule.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 3-(4-nitrophenyl)glutaric acid

-

CAS Number: 92289-14-0

-

Molecular Formula: C₁₁H₁₁NO₆

-

Molecular Weight: 253.21 g/mol

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic and aliphatic protons of the molecule. The electron-withdrawing nature of the nitro group and the carboxylic acid groups will significantly influence the chemical shifts.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Aromatic) | ~ 8.2 | Doublet | 2H |

| H-3', H-5' (Aromatic) | ~ 7.5 | Doublet | 2H |

| H-3 (Aliphatic) | ~ 3.5 - 3.8 | Multiplet | 1H |

| H-2, H-4 (Aliphatic) | ~ 2.7 - 2.9 | Multiplet | 4H |

| -COOH | > 10 | Broad Singlet | 2H |

¹³C NMR Spectral Data

Reported ¹³C NMR Data for 3-(4-nitrophenyl)glutaric anhydride in ACETONE-D6:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1' (Aromatic, C-NO₂) | ~148 |

| C-4' (Aromatic, C-alkyl) | ~147 |

| C-3', C-5' (Aromatic) | ~130 |

| C-2', C-6' (Aromatic) | ~124 |

| C=O (Anhydride) | ~170 |

| C-3 (Aliphatic) | ~38 |

| C-2, C-4 (Aliphatic) | ~35 |

Note: The chemical shifts for the dicarboxylic acid will differ slightly from the anhydride, particularly for the carbonyl carbons and the adjacent aliphatic carbons.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitro functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1475 | Medium |

| N-O (Nitro, Asymmetric) | Stretching | 1550 - 1475 | Strong |

| N-O (Nitro, Symmetric) | Stretching | 1360 - 1290 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad |

The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1][2][3] The two strong N-O stretching bands are characteristic of the nitro group.[4][5]

Predicted Mass Spectrometry (MS) Data

Electron ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak, followed by characteristic fragmentation patterns.

| m/z | Ion | Fragmentation Pathway |

| 253 | [M]⁺ | Molecular Ion |

| 236 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 208 | [M - COOH]⁺ | Loss of a carboxyl group |

| 180 | [M - 2COOH]⁺ | Loss of both carboxyl groups |

| 164 | [M - 2COOH - H₂O]⁺ | Subsequent loss of water |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the bond between the phenyl ring and the pentanedioic acid chain |

| 76 | [C₆H₄]⁺ | Loss of the nitro group from the nitrophenyl cation |

The fragmentation of dicarboxylic acids often involves the loss of water and successive losses of the carboxyl groups.[6][7] Nitroaromatic compounds typically show fragmentation through the loss of NO₂ and NO.[8][9]

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, typically using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and the expected fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 3-(4-nitrophenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(4-nitrophenyl)pentanedioic acid, a compound of interest in various research and development sectors. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document serves as a comprehensive manual outlining the requisite experimental protocols for determining its solubility in a range of common laboratory solvents. It provides detailed methodologies for established techniques, including the Shake-Flask Method, Potentiometric Titration, and UV-Vis Spectroscopy, to enable researchers to generate precise and reliable solubility data. Furthermore, this guide presents a structured framework for the presentation of such data and includes a visual representation of the experimental workflow for solubility determination.

Introduction

This compound is a dicarboxylic acid derivative whose physicochemical properties, particularly its solubility, are crucial for its application in areas such as medicinal chemistry, materials science, and organic synthesis. Solubility dictates the bioavailability of a potential drug candidate, influences reaction kinetics in synthesis, and is a key parameter in purification and formulation processes.

A thorough literature search did not yield specific quantitative solubility data for this compound. Therefore, this guide provides the necessary theoretical background and practical experimental procedures to empower researchers to determine these values.

Solubility Data Presentation

Accurate and consistent presentation of solubility data is paramount for comparability and interpretation. The following table illustrates the recommended format for summarizing experimentally determined solubility data for this compound.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

Table 1: Illustrative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The following section details the methodologies for three widely accepted methods for determining the solubility of organic compounds.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Screw-capped vials or flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibration.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[3]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the supernatant or filter the sample using a syringe filter.

-

Quantify the concentration of this compound in the clear, saturated solution using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy). A pre-established calibration curve is necessary for this quantification.

-

Perform the experiment in triplicate to ensure reproducibility.

Potentiometric Titration for Aqueous Solubility

For acidic compounds like this compound, potentiometric titration is a precise method to determine aqueous solubility, especially for ionizable compounds.[4][5] This method can also be used to determine the pKa of the compound.[4][5]

Materials:

-

This compound

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Prepare a saturated solution of this compound in water using the shake-flask method (steps 1-6 above).

-

Take a known volume of the clear, saturated supernatant and place it in a beaker with a stir bar.

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant. Add smaller increments of titrant near the equivalence point(s).

-

Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point(s) can be determined from the inflection point(s) of the curve or by analyzing the first or second derivative of the curve.

-

The concentration of the acid in the saturated solution can be calculated from the volume of NaOH required to reach the equivalence point(s).

UV-Vis Spectroscopy for Solubility Determination

UV-Vis spectroscopy can be a rapid and effective method for determining solubility, provided that this compound has a chromophore that absorbs in the UV-Vis range, which is expected due to the nitrophenyl group.[6][7][8]

Materials:

-

Saturated solutions of this compound in the solvent of interest (prepared as in the shake-flask method).

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Develop a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Measure the Absorbance of the Saturated Solution:

-

Take the clear, saturated supernatant obtained from the shake-flask method.

-

It may be necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) saturated solution at λmax.

-

-

Calculate Solubility:

-

Use the absorbance of the (diluted) saturated solution and the calibration curve to determine its concentration.

-

If the solution was diluted, multiply the determined concentration by the dilution factor to obtain the solubility of the original saturated solution.

-

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scite.ai [scite.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-Nitrophenyl)pentanedioic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)pentanedioic acid and its derivatives, compounds of increasing interest in medicinal chemistry and drug development. The presence of the nitrophenyl group, a known pharmacophore, coupled with a flexible pentanedioic acid backbone, offers a unique scaffold for the design of novel therapeutic agents. This document details the physicochemical properties of the parent compound, outlines synthetic methodologies for the preparation of its amide and ester derivatives, and explores their potential biological activities, drawing parallels from structurally related molecules. The guide is intended to serve as a foundational resource for researchers engaged in the exploration of this chemical space for the development of new pharmaceuticals.

Introduction

The this compound scaffold presents a compelling starting point for the development of novel therapeutics. The nitroaromatic moiety is a well-established functional group in a variety of biologically active compounds, contributing to interactions with biological targets and influencing pharmacokinetic properties.[1][2][3] The pentanedioic acid (glutaric acid) portion of the molecule provides a flexible linker with two carboxylic acid groups that can be readily functionalized to generate diverse libraries of derivatives, such as amides and esters. This derivatization allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and bioavailability.

This guide will systematically explore the synthesis, characterization, and potential applications of this compound derivatives, providing researchers with the necessary information to embark on discovery and development programs centered around this promising chemical scaffold.

Physicochemical Properties of this compound

A thorough understanding of the parent compound is crucial for the design and synthesis of its derivatives. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 92289-14-0 | [4] |

| Molecular Formula | C₁₁H₁₁NO₆ | [4] |

| Molecular Weight | 253.21 g/mol | [4] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [4] |

| Storage | Room temperature | [5] |

Synthesis of this compound Derivatives

The dicarboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. The most common modifications involve the formation of amides and esters.

Amide Synthesis

The synthesis of amides from carboxylic acids is a fundamental transformation in organic and medicinal chemistry. Several methods can be employed to achieve this, with the choice of method often depending on the substrate scope, desired purity, and scale of the reaction.

A widely used method for amide bond formation involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine.

Experimental Protocol: General Procedure for Diamide Synthesis using EDC

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt, 2.2 eq.) to the solution. Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (2.2 eq.) and a non-nucleophilic base like triethylamine (TEA, 3.0 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired diamide.[4]

For a more direct approach, carboxylic acids can be converted to their more reactive acyl chloride intermediates using thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with amines to form amides.

Experimental Protocol: General Procedure for Diamide Synthesis via Acyl Chloride

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq.) in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reaction: Gently reflux the mixture until the solid dissolves and gas evolution ceases (typically 1-3 hours).

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude diacyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane). Cool the solution to 0 °C and add the desired amine (2.5 eq.) and a base such as triethylamine (3.0 eq.) dropwise.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up similar to the carbodiimide method and purify the product.[6]

Ester Synthesis

Esterification of dicarboxylic acids can be achieved through several methods, including the classic Fischer esterification and reactions involving more reactive alkylating agents.

This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol: General Procedure for Diester Synthesis via Fischer Esterification

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and a large excess of the desired alcohol (which also serves as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

-

Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the ester into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the diester by distillation or column chromatography.[7][8][9]

Potential Biological Activities and Therapeutic Applications

While specific biological data for derivatives of this compound are not extensively available in the public domain, the structural motifs present in these molecules suggest several potential therapeutic applications. The following sections draw upon literature for structurally related compounds to infer potential activities.

Anticancer Activity

The 4-nitrophenyl group is a common feature in a number of compounds exhibiting anticancer properties. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are cytotoxic. Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions within the active sites of various enzymes and receptors implicated in cancer progression.

For example, derivatives of N-phenyl aromatic amides have been identified as potent xanthine oxidase inhibitors, an enzyme implicated in cancer.[3] Similarly, various nitrophenyl-containing heterocyclic compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.[10][11][12] It is plausible that amide and ester derivatives of this compound could exhibit similar activities.

Illustrative Data on Related Compounds:

| Compound Class | Specific Analog | Biological Activity | Potency (IC₅₀/Inhibition) | Cell Line/Organism | Reference |

| N-(4'-nitrophenyl)-1-prolinamides | 4a | Anticancer | 95.41 ± 0.67% inhibition at 100 µM | A549 (Human lung carcinoma) | [13] |

| N-(4'-nitrophenyl)-1-prolinamides | 4u | Anticancer | 83.36 ± 1.70% inhibition at 100 µM | A549 (Human lung carcinoma) | [13] |

| 5,6,7,8-Tetrahydroisoquinolines | 5h | Anticancer | IC₅₀: 25.9 µM | PACA2 (Pancreatic cancer) | [12] |

| 5,6,7,8-Tetrahydroisoquinolines | 6b | Anticancer | IC₅₀: 34.9 µM | A549 (Lung carcinoma) | [12] |

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic metabolites that damage cellular components, including DNA.[3][14] For instance, metronidazole, a 5-nitroimidazole, is a widely used antibiotic and antiprotozoal drug.[1][3]

Derivatives of this compound could therefore be investigated for their potential as novel antibacterial and antifungal agents. The dicarboxylic acid backbone allows for the introduction of various lipophilic or polar groups that could modulate the antimicrobial spectrum and potency.

Illustrative Data on Related Compounds:

| Compound Class | Specific Analog | Biological Activity | Potency (MIC) | Organism | Reference |

| Aminobenzylated 4-Nitrophenols | Chlorine derivative | Antibacterial | 1.23 μM | Multidrug-resistant Staphylococcus aureus and Enterococcus faecalis | [13] |

| Nitrated Benzothiazoles | - | Antibacterial | - | Pseudomonas aeruginosa | [3] |

Logical Workflow and Signaling Pathways

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. csub.edu [csub.edu]

- 8. amherst.edu [amherst.edu]

- 9. uakron.edu [uakron.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 3-(4-nitrophenyl)pentanedioic Acid: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of scientific literature and patent databases, no direct studies detailing the biological activity, experimental protocols, or specific signaling pathways for 3-(4-nitrophenyl)pentanedioic acid were identified. The information presented herein is based on the biological activities of structurally related compounds, including derivatives of pentanedioic acid and compounds containing a nitrophenyl moiety. This guide, therefore, serves as a predictive overview of potential research avenues for this compound, rather than a definitive summary of its established biological profile.

Executive Summary

This compound is a molecule of interest due to its structural components: a pentanedioic acid (glutaric acid) backbone and a 4-nitrophenyl group. Both of these chemical motifs are present in various biologically active compounds. Pentanedioic acid derivatives have been investigated as inhibitors of farnesyltransferase, a key enzyme in cellular signaling pathways.[1] The nitrophenyl group is a common feature in compounds with a wide range of pharmacological effects, including anticancer, antioxidant, antibacterial, and antifungal activities. This report summarizes the known biological activities of these related compounds to infer the potential therapeutic applications and mechanisms of action of this compound.

Potential Biological Activities Based on Structural Analogs

Based on the available literature for structurally similar compounds, this compound could be hypothesized to exhibit several biological activities.

Farnesyltransferase Inhibition

Derivatives of pentanedioic acid have been identified as novel scaffolds for farnesyltransferase inhibitors (FTIs).[1] Farnesyltransferase is a critical enzyme that catalyzes the post-translational modification of Ras proteins and other cellular proteins. Inhibition of this enzyme can disrupt oncogenic Ras signaling, making FTIs a target for cancer therapy.

Anticancer and Antioxidant Properties

Numerous compounds containing a nitrophenyl group have been synthesized and evaluated for their anticancer and antioxidant activities. For instance, certain 5,6,7,8-tetrahydroisoquinolines bearing a 3- or 4-nitrophenyl group have demonstrated moderate to strong cytotoxic activity against pancreatic and lung cancer cell lines.[2] The nitro group, with its strong electron-withdrawing nature, can significantly influence the electronic distribution of a molecule, potentially facilitating interactions with biological macromolecules.

Antimicrobial Activity

The nitroaromatic functionality is a well-established pharmacophore in antimicrobial agents.[3] For example, derivatives of 3-nitropropionic acid have shown broad-spectrum antimicrobial and antifungal activities.[4] Therefore, it is plausible that this compound could possess similar properties.

Postulated Signaling Pathways and Mechanisms of Action

Given the potential biological activities, several signaling pathways could be modulated by this compound.

Ras-MAPK Signaling Pathway

Should this compound act as a farnesyltransferase inhibitor, it would likely interfere with the Ras-MAPK signaling pathway. By preventing the farnesylation of Ras, the protein would fail to localize to the plasma membrane, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.

Caption: Postulated inhibition of the Ras-MAPK pathway.

Oxidative Stress and Apoptosis Pathways

The presence of a nitrophenyl group suggests a potential to induce oxidative stress within cells, a mechanism often exploited in anticancer and antimicrobial therapies. This could lead to the activation of apoptotic pathways.

Caption: Hypothetical induction of apoptosis via oxidative stress.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is recommended.

Caption: Recommended workflow for biological characterization.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, the analysis of its structural components provides a strong rationale for investigating its potential as a therapeutic agent. The pentanedioic acid backbone suggests a possible role as an enzyme inhibitor, particularly targeting farnesyltransferase. The 4-nitrophenyl group is a well-known pharmacophore associated with anticancer, antioxidant, and antimicrobial properties.

Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses. Initial studies should include cytotoxicity screening against a panel of cancer cell lines, antimicrobial assays against a range of pathogenic bacteria and fungi, and enzyme inhibition assays, particularly against farnesyltransferase. Positive hits from these initial screens would warrant more in-depth mechanistic studies to elucidate the specific signaling pathways involved and to assess the therapeutic potential of this compound.

References

- 1. Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Nitrophenyl)pentanedioic Acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)pentanedioic acid, a specialized chemical intermediate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, physicochemical properties, and its role in various scientific fields. While a definitive "discovery" event for this specific molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader development of substituted glutaric acids used in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound, also known as 3-(4-nitrophenyl)glutaric acid, is a nitro-substituted phenyl derivative of glutaric acid. It is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a nitro group and two carboxylic acid functionalities allows for a wide range of chemical modifications.

| Property | Value | Source |

| CAS Number | 92289-14-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₁NO₆ | --INVALID-LINK--[1] |

| Molecular Weight | 253.21 g/mol | --INVALID-LINK--[1] |

| Appearance | Colourless solid | --INVALID-LINK--[2] |

| Melting Point | 141–144 °C | --INVALID-LINK--[2] |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound have been identified in the literature.

Method 1: One-Pot Multicomponent Reaction

This method involves a one-pot reaction starting from 3,5-dimethyl-4-nitroisoxazole and 4-nitrobenzaldehyde.

Experimental Protocol:

-

To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (0.23 g, 1.6 mmol) in tetrahydrofuran (10 mL), add piperidine (138 mg, 1.6 mmol, 1.0 equiv) and 4-nitrobenzaldehyde (3.2 mmol, 2.0 equiv).

-

Heat the resulting solution at 70–80 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Prepare a solution of potassium permanganate (0.850 g, 5.4 mmol, 12 equiv) in water (30 mL) and acetone (10 mL).

-

Add the potassium permanganate solution dropwise to the reaction mixture over a period of 5 hours.

-

Following the addition, perform a standard work-up procedure and evaporate the solvent.

-

The resulting solid is filtered and recrystallized from an ethyl acetate/toluene mixture (1:1) to yield this compound.

This reaction yields a colourless solid with a reported yield of 54%.[2]

Method 2: Nitration of 3-Phenylpentanedioic Acid

This method involves the direct nitration of 3-phenylpentanedioic acid.

Experimental Protocol:

-

Charge a flask with concentrated sulfuric acid (400 mL) and cool to 0 °C.

-

Add 3-phenyl-pentanedioic acid (50.0 g, 240 mmol) portionwise over 20 minutes.

-

Add fuming nitric acid (10 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Stir the mixture at room temperature for 3 hours.

-

Following the reaction, a standard work-up and purification procedure will yield the final product.

This method has a reported yield of 94%.

Characterization Data

The following characterization data has been reported for this compound synthesized via the one-pot multicomponent reaction.[2]

| Data Type | Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.22 (2H, br, CO₂H), 8.14 (2H, d, J=8.0, Ar), 7.67 (2H, J=8.0, Ar), 3.69–3.66 (1H, m, CH₂CHCH₂), 2.71–2.68 (2H, m, CH₂CH), 2.59–2.54 (2H, m, CHCH₂) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 178.1, 154.6, 145.9, 131.9, 129.5, 37.9, 20.0 |

| High-Resolution Mass Spectrometry (HRMS) | Found: [M+H]⁺ 252.0581, C₁₁H₁₀NO₆ requires 252.0586; m/z: 252.1 (100%, M+H⁺) |

Synthesis Workflow Diagram

The following diagram illustrates the one-pot synthesis of this compound from 3,5-dimethyl-4-nitroisoxazole and 4-nitrobenzaldehyde.

Caption: One-pot synthesis workflow for this compound.

Applications and Future Perspectives

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The recent use of optically active 3-substituted γ-aminobutyric acid (GABA) analogs in therapeutics highlights the importance of substituted glutaric acids in drug development.[3]

-

COX-2 Inhibition: Ester derivatives of this compound have demonstrated potential as selective inhibitors of cyclooxygenase-2 (COX-2), suggesting a role in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

-

Chemical Biology: This compound has been utilized in activity-based protein profiling (ABPP) as a component of covalent probes designed to target active site lysines in metabolic enzymes, particularly those involved in fatty acid metabolism.

-

Agrochemicals and Dyes: The versatile reactivity of this molecule makes it a useful intermediate in the synthesis of new agrochemicals and dyestuffs.[4]

The continued exploration of multicomponent reactions and more efficient synthetic routes will likely expand the accessibility and applications of this compound. Its utility as a scaffold for developing targeted enzyme inhibitors and novel therapeutic agents remains a promising area for future research.

References

- 1. US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5600-62-4 | 4-(4-Nitrophenyl)butanoic acid | Aryls | Ambeed.com [ambeed.com]

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 3-(4-Nitrophenyl)pentanedioic Acid

Abstract

This document provides a detailed protocol for the one-pot laboratory synthesis of 3-(4-nitrophenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. The described method involves the reaction of an aromatic aldehyde with 3,5-dimethyl-4-nitroisoxazole, followed by oxidative cleavage of the intermediate. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents and functional materials. The presence of the nitro group offers a site for further chemical modification, while the dicarboxylic acid moiety provides opportunities for polymerization or introduction of pharmacophoric groups. This protocol outlines a straightforward and efficient one-pot synthesis that can be readily implemented in a standard laboratory setting.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 92289-14-0 | [1] |

| Molecular Formula | C11H11NO6 | [1] |

| Molecular Weight | 253.21 g/mol | [1] |

| Purity | Typically ~95-97% | [1] |

| Appearance | Colourless to Pale-yellow/Yellow-brown Solid | [2] |

| Melting Point | 141–144 °C | [2] |

Experimental Protocol

This protocol is adapted from a one-pot synthesis procedure.[2]

3.1. Materials and Reagents

| Reagent | Grade | Supplier |

| 3,5-Dimethyl-4-nitroisoxazole | Reagent | Commercially Available |

| p-Nitrobenzaldehyde | Reagent | Commercially Available |

| Piperidine | Reagent | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Potassium Permanganate (KMnO4) | Reagent | Commercially Available |

| Acetone | ACS Grade | Commercially Available |

| Water | Deionized | Laboratory Supply |

| Saturated Aqueous Sodium Sulfite (Na2SO3) | - | Prepare in-house |

| Concentrated Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Toluene | ACS Grade | Commercially Available |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

High-resolution mass spectrometer (HRMS)

3.3. Synthesis Procedure

-

To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (2.2 equivalents) in tetrahydrofuran (10 mL), add piperidine (1.0 equivalent) and p-nitrobenzaldehyde (1.0 equivalent).[2]

-

Heat the resulting solution at 70 °C for 12 hours.[2]

-

Cool the reaction mixture to room temperature.[2]

-

Prepare a solution of potassium permanganate (12 equivalents) in a mixture of water (30 mL) and acetone (10 mL).[2]

-

Add the potassium permanganate solution dropwise to the reaction mixture over a period of 5 hours.[2]

-

After the addition is complete, treat the reaction mixture with a saturated aqueous solution of sodium sulfite (40 mL) to quench the excess potassium permanganate.[2]

-

Acidify the mixture to a pH of 1–2 with concentrated hydrochloric acid.[2]

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.[2]

-

Filter the resulting solid and recrystallize from a 1:1 mixture of ethyl acetate and toluene.[2]

-

Dry the purified product under vacuum to yield this compound as a colorless solid.[2]

3.4. Characterization Data

| Analysis | Result |

| Yield | 54%[2] |

| Melting Point | 141–144 °C[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.22 (2H, br, CO₂H), 8.14 (2H, d, J=8.0, Ar), 7.67 (2H, J=8.0, Ar), 3.69–3.66 (1H, m, CH₂CHCH₂), 2.71–2.68 (2H, m, CH₂CH), 2.59–2.54 (2H, m, CHCH₂)[2] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 178.1, 154.6, 145.9, 131.9, 129.5, 37.9, 20.0[2] |

| HRMS | [M-H]⁻ found: 252.0581, C₁₁H₁₀NO₆ requires 252.0586[2] |

| IR (KBr, cm⁻¹) | 3561, 1699, 1481[2] |

Workflow Diagram

References

Application Notes and Protocols for the Purification of 3-(4-Nitrophenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(4-nitrophenyl)pentanedioic acid, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The selection of an appropriate purification technique is critical to achieving the desired purity for subsequent synthetic steps or final product formulation.

Introduction